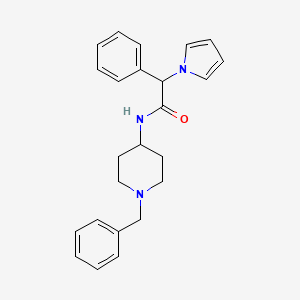
N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as BPAP, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. BPAP belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry for their analgesic and anesthetic properties. BPAP has shown promising results in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. In
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
This compound has been designed as an acetylcholine esterase (AChE) inhibitor, based on the structural feature of donepezil, which is currently used to treat Alzheimer’s disease (AD). AChE inhibitors are crucial in managing AD symptoms by increasing the level of acetylcholine in the brain, thus improving cognition and behavior in patients .
Anticancer Activity
In the search for novel anticancer agents, derivatives of this compound have shown strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. One derivative, in particular, exhibited IC50 values as low as 0.65 µM, outperforming adriamycin, a known anticancer drug .
Antioxidant Properties
While most derivatives showed only weak scavenging activity in DPPH free radical-scavenging assays, the potential for antioxidant properties exists. Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases .
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c28-24(23(27-15-7-8-16-27)21-11-5-2-6-12-21)25-22-13-17-26(18-14-22)19-20-9-3-1-4-10-20/h1-12,15-16,22-23H,13-14,17-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQQDVAWRLDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)
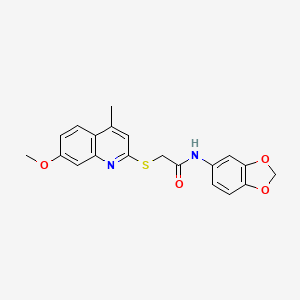
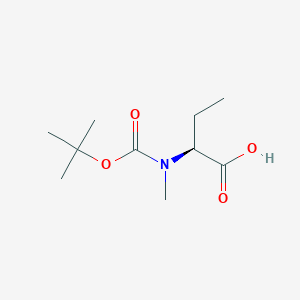
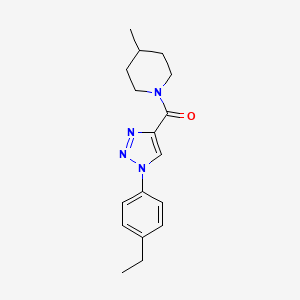
![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)

![Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586567.png)
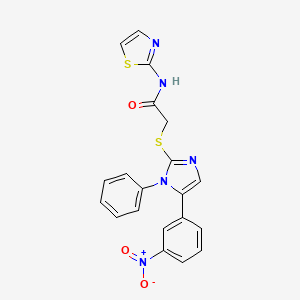
![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)

![3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)